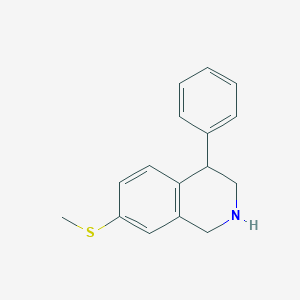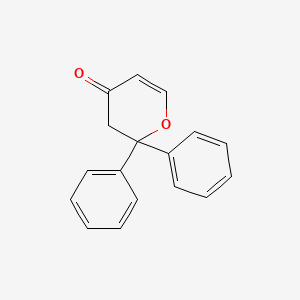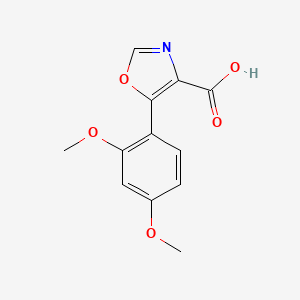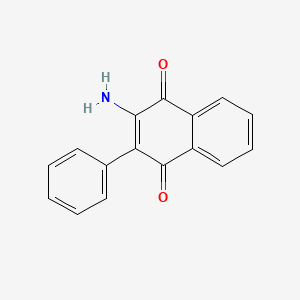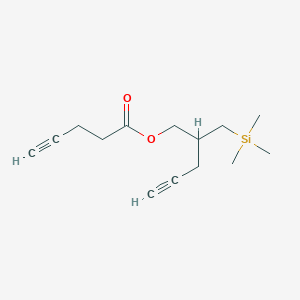
(R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is a chemical compound that features an indole ring substituted with a bromine atom at the 5-position and a propanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol typically involves the bromination of an indole derivative followed by the introduction of a propanol group. One common method involves the bromination of 1H-indole at the 5-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 5-bromo-1H-indole is then subjected to a Grignard reaction with a suitable propanol derivative to yield the desired product.
Industrial Production Methods
Industrial production of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted indole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 1-(5-Bromo-1H-indol-3-yl)propan-2-one.
Reduction: Formation of 1-(1H-indol-3-yl)propan-2-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes, potentially modulating their activity. The propanol group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-1H-indol-3-yl)ethanol: Similar structure but with an ethanol group instead of a propanol group.
1-(5-Bromo-1H-indol-3-yl)methanol: Similar structure but with a methanol group instead of a propanol group.
1-(5-Chloro-1H-indol-3-yl)propan-2-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
®-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is unique due to the specific combination of the bromine atom and the propanol group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C11H12BrNO |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
(2R)-1-(5-bromo-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3/t7-/m1/s1 |
Clave InChI |
KGYQXVCKOAUSHD-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC1=CNC2=C1C=C(C=C2)Br)O |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)
![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)

